1,4-Difluoro-2-methoxy-5-nitrobenzene
Overview
Description
1,4-Difluoro-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5F2NO3 It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Difluoro-2-methoxy-5-nitrobenzene typically involves a multi-step process. One common method includes the following steps:
Fluorination: The starting material, 2,5-dichlorotoluene, is treated with an excess of a fluorinating agent to produce 2,5-difluorotoluene.
Nitration: The resulting 2,5-difluorotoluene is then subjected to nitration using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 2,5-difluoro-4-nitrotoluene.
Methoxylation: Finally, the nitro compound undergoes methoxylation to introduce the methoxy group, resulting in the formation of this compound.
Chemical Reactions Analysis
1,4-Difluoro-2-methoxy-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1,4-Difluoro-2-methoxy-5-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-methoxy-5-nitrobenzene largely depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms and methoxy group can influence the compound’s binding affinity and specificity towards its targets, modulating its overall activity .
Comparison with Similar Compounds
1,4-Difluoro-2-methoxy-5-nitrobenzene can be compared with other similar compounds, such as:
2,5-Difluoro-4-nitrotoluene: Lacks the methoxy group, which can affect its reactivity and applications.
1,4-Difluoro-2-methyl-5-nitrobenzene: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties and uses.
2,5-Difluoro-4-methylnitrobenzene: Another related compound with a different substitution pattern on the benzene ring
Properties
IUPAC Name |
1,4-difluoro-2-methoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEODGYCZRSHEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617488 | |
Record name | 1,4-Difluoro-2-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66684-63-7 | |
Record name | 1,4-Difluoro-2-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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